molecular formula C18H15Cl2N3O6S2 B2836127 methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-97-6

methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2836127
CAS No.: 865198-97-6
M. Wt: 504.35
InChI Key: FOBGSNGYEVOEDN-PYCFMQQDSA-N
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Description

methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C18H15Cl2N3O6S2 and a molecular weight of 504.35. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dichlorophenoxy group, and a sulfamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazole ring.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a substitution reaction, typically using 2,4-dichlorophenol as a starting material.

    Acetylation and Imination: The acetyl group is introduced, followed by imination to form the desired imino group.

    Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dichlorophenoxyacetate: A related compound with a simpler structure, lacking the benzothiazole and sulfamoyl groups.

    Methyl [2-{[(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate: Another similar compound with slight variations in its molecular structure.

Uniqueness

methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate stands out due to its complex structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O6S2/c1-28-17(25)8-23-13-4-3-11(31(21,26)27)7-15(13)30-18(23)22-16(24)9-29-14-5-2-10(19)6-12(14)20/h2-7H,8-9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBGSNGYEVOEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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